molecular formula C23H19N3O2S B2495569 N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide CAS No. 898443-98-6

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide

Cat. No.: B2495569
CAS No.: 898443-98-6
M. Wt: 401.48
InChI Key: NRKKSTCJDGVKJA-UHFFFAOYSA-N
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Description

N-{5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-(methylsulfanyl)phenyl group and at the 2-position with a 2,2-diphenylacetamide moiety. This compound belongs to a class of 1,3,4-oxadiazole derivatives, which are widely studied for their diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-29-19-15-9-8-14-18(19)22-25-26-23(28-22)24-21(27)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKKSTCJDGVKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylsulfanyl group, often using a methylthiolating agent.

    Attachment of the diphenylacetamide moiety: This can be accomplished through an amide coupling reaction, where the oxadiazole intermediate is reacted with diphenylacetic acid or its derivative in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring and the diphenylacetamide moiety may interact with enzymes or receptors, leading to modulation of their activity. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity or stability.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below summarizes key structural analogs and their substituents, highlighting differences in pharmacological and physicochemical properties:

Compound Name Oxadiazole Substituent Acetamide Substituent Molecular Weight Key Biological Activity Reference
Target Compound 5-[2-(Methylsulfanyl)phenyl] 2,2-Diphenyl 445.52 g/mol Under investigation (structural analog data suggests enzyme inhibition potential)
N-(4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenylacetamide 5-(3,4-Dimethoxyphenyl) N-(4-Acetylphenyl) 441.47 g/mol Antioxidant, antimicrobial
N-(3,4-Dichlorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 5-(3-Methylphenyl) N-(3,4-Dichlorophenyl) 432.30 g/mol Antibacterial
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 5-(Indol-3-ylmethyl) N-(4-Methylphenyl) 406.46 g/mol Enzyme inhibition (acetylcholinesterase)
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 5-(2-Furyl) N-(2-Methoxyphenyl) 331.35 g/mol Anticancer, antifungal
Ethyl 2-((5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl)sulfanyl)acetate 5-[2-(Methylsulfanyl)phenyl] Ethyl ester 310.39 g/mol Improved solubility (ester prodrug)

Substituent Impact on Pharmacological Activity

  • Methylsulfanyl (SCH₃) Group : The target compound’s 2-(methylsulfanyl)phenyl substituent distinguishes it from analogs with electron-withdrawing groups (e.g., nitro in ) or bulky aromatic systems (e.g., indole in ). The SCH₃ group may enhance membrane permeability due to moderate lipophilicity .
  • Diphenylacetamide vs.
  • Heterocyclic Variations : Replacement of oxadiazole with thiadiazole (e.g., ) reduces ring electronegativity, altering charge distribution and activity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~3.5 (higher than furyl or methoxy-substituted analogs), favoring blood-brain barrier penetration .

Biological Activity

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : 2-methyl-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
  • Molecular Formula : C17H15N3O2S
  • Molecular Weight : 325.3849 g/mol
  • SMILES Notation : CSc1ccccc1c3nnc(NC(=O)c2ccccc2C)o3

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit notable anticancer properties. For instance, a study highlighted the synthesis and evaluation of various oxadiazole derivatives against glioblastoma cell lines (LN229). The findings revealed that certain derivatives had IC50 values indicating significant cytotoxic effects:

CompoundIC50 (µg/mL)Activity Level
5b9.48High
5c12.16Moderate
5e6.43Very High

These compounds were found to inhibit cell proliferation effectively and induce apoptosis through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of key kinases involved in cancer progression, such as AURKA and VEGFR-2. Molecular docking studies suggest strong binding affinities to these targets, which could disrupt their signaling pathways essential for tumor growth and angiogenesis .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins. This effect has been documented in various in vitro studies where treated cells exhibited increased levels of cleaved PARP and caspase activation .
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties that could contribute to their protective effects against oxidative stress-induced cellular damage.

Study on Glioblastoma

A comprehensive study evaluated the efficacy of several oxadiazole derivatives in glioblastoma models. The study utilized MTT assays to assess cell viability and colony formation assays to evaluate long-term effects. The results indicated that compounds with the oxadiazole moiety significantly reduced cell viability compared to controls .

Molecular Dynamics Simulations

Molecular dynamics simulations further elucidated the binding interactions between the compound and target proteins. These simulations indicated stable interactions characterized by hydrogen bonding and hydrophobic interactions, which are crucial for effective inhibition of target enzymes .

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